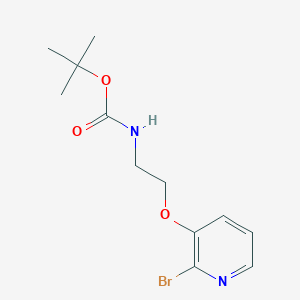![molecular formula C15H26N2O5 B12075512 4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-2-[4-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-2-オキソピロリジン-1-イル]ペンタン酸は、ピロリジノン環とtert-ブトキシカルボニル(Boc)保護基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-メチル-2-[4-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-2-オキソピロリジン-1-イル]ペンタン酸の合成は、一般的に容易に入手可能な出発物質から始まる複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
ピロリジノン環の形成: 最初のステップは、環化反応によるピロリジノン環の形成を伴います。これは、適切なアミンとカルボン酸誘導体を酸性または塩基性条件下で反応させることで達成できます。
Boc保護基の導入: tert-ブトキシカルボニル(Boc)基は、アミン官能基を保護するために導入されます。これは、通常、トリエチルアミンなどの塩基の存在下で、ジ-tert-ブチルジカルボネート(Boc2O)を使用して行われます。
最終カップリング反応: 最後のステップは、保護されたピロリジノン中間体を適切なアルキル化剤とカップリングして、4-メチル-2-ペンタン酸部分導入するステップを伴います。
工業生産方法
この化合物の工業生産には、大規模生産用に最適化された同様の合成経路が含まれる場合があります。これには、高収率と高純度を確保するために、連続フロー反応器、自動合成プラットフォーム、高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-メチル-2-[4-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-2-オキソピロリジン-1-イル]ペンタン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、追加の官能基を導入できます。
還元: 還元反応は、水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して、カルボニル基をアルコールに変換できます。
置換: 求核置換反応は、ハロアルカンまたはスルホネートなどの試薬を使用して、特定の官能基を他の官能基と置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
還元: 水素化アルミニウムリチウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)
置換: ハロアルカン、スルホネート
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合がありますが、還元によりアルコールが生成される場合があります。
科学研究アプリケーション
4-メチル-2-[4-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-2-オキソピロリジン-1-イル]ペンタン酸は、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 生体経路を調節し、酵素との相互作用における潜在的な役割について調査されています。
医学: 薬物開発の前駆体として、潜在的な治療用途について探求されています。
産業: 特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-メチル-2-[4-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-2-オキソピロリジン-1-イル]ペンタン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。Boc保護基は、酸性条件下で選択的に除去でき、活性アミン官能基を明らかにします。これにより、この化合物はさまざまな生化学反応に参加することができ、特定の酵素や経路を阻害または活性化することがあります。
類似化合物の比較
類似化合物
- 2-[2-(tert-ブトキシカルボニルアミノ)エトキシ]エトキシ酢酸
- (2R,4S)-5-([1,1'-ビフェニル]-4-イル)-4-((tert-ブトキシカルボニル)アミノ)-2-メチルペンタン酸
- メチル (2S)-4-ヒドロキシ-2-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]ブタノエート
独自性
4-メチル-2-[4-[(2-メチルプロパン-2-イル)オキシカルボニルアミノ]-2-オキソピロリジン-1-イル]ペンタン酸は、ピロリジノン環とBoc保護基を含む特定の構造的特徴により、ユニークです。これらの特徴は、明確な化学反応性と生物活性を付与し、研究開発に役立つ化合物になります。
類似化合物との比較
Similar Compounds
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
- (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Uniqueness
4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid is unique due to its specific structural features, including the pyrrolidinone ring and the Boc protecting group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C15H26N2O5 |
|---|---|
分子量 |
314.38 g/mol |
IUPAC名 |
4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)6-11(13(19)20)17-8-10(7-12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20) |
InChIキー |
BOXBPDRUMXMODP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



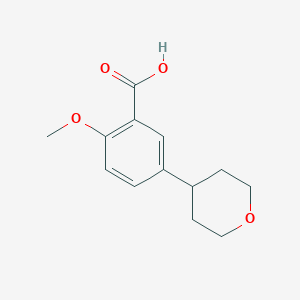
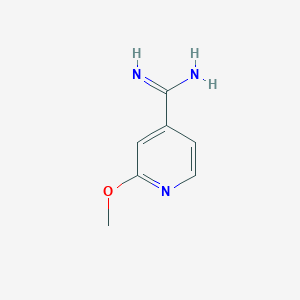
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
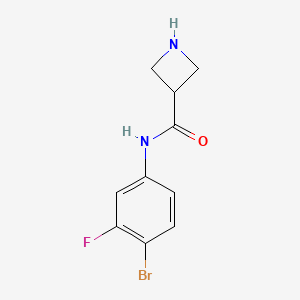
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)
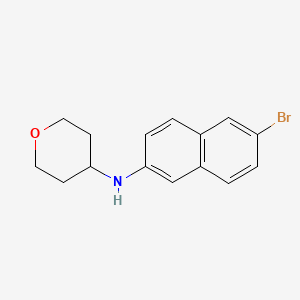
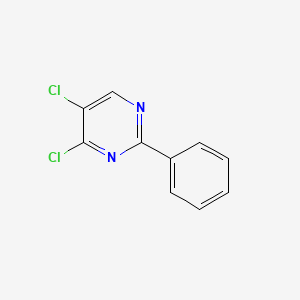

![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)



